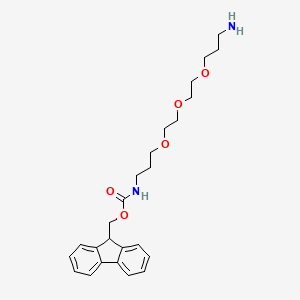
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is a chemical compound with a complex molecular structure, characterized by its multiple ether and amine groups. This compound is often used in organic synthesis and peptide chemistry due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step organic synthesis process, starting with the appropriate precursors such as diethylene glycol and Fmoc-protected amino acids.
Reaction Conditions: The synthesis typically involves reactions under anhydrous conditions, using strong bases or acids to facilitate the formation of ether and amine bonds.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aqueous or organic solvents, depending on the nucleophile
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted amides, esters
科学研究应用
Chemistry: N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is used as a linker in peptide synthesis, facilitating the attachment of amino acids to form longer peptide chains. Biology: The compound is utilized in the study of protein interactions and the development of bioconjugates for biological research. Medicine: It serves as a building block in the synthesis of pharmaceuticals, particularly in the design of drug delivery systems. Industry: The compound is employed in the production of polymers and other materials requiring specific chemical functionalities.
作用机制
The compound exerts its effects through its functional groups, which interact with various molecular targets. The Fmoc group is particularly important in peptide synthesis, as it protects the amino group during the coupling reactions. The ether and amine groups facilitate the formation of bonds with other molecules, enabling the synthesis of complex structures.
相似化合物的比较
N-Boc-4,7,10-trioxa-1,13-tridecanediamine: Similar structure but with a different protecting group (Boc instead of Fmoc).
N-Fmoc-ethylenediamine: A simpler compound with fewer ether groups.
N-Fmoc-1,13-tridecanediamine: Lacks the trioxa groups present in the target compound.
Uniqueness: N-Fmoc-4,7,10-trioxa-1,13-tridecanediamine is unique due to its combination of ether and amine groups, which provide versatility in chemical reactions and applications.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKPWRAYLKQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
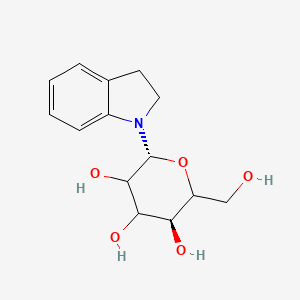
![(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B7840337.png)
![(2S)-5-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B7840341.png)
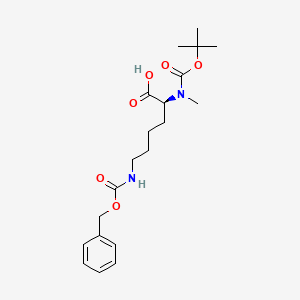
![(2R)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B7840376.png)
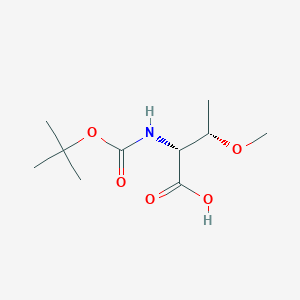
![(3S)-3-(2-amino-2-oxoethyl)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B7840387.png)
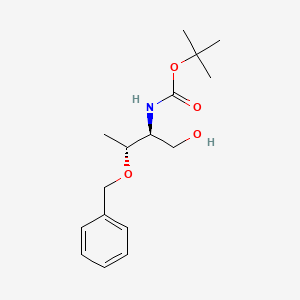

![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B7840406.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7840420.png)
![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7840421.png)
![[3,4,5-Tris(benzoyloxy)-6-bromooxan-2-yl]methyl benzoate](/img/structure/B7840436.png)

